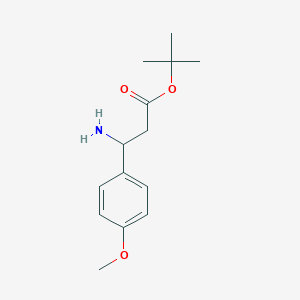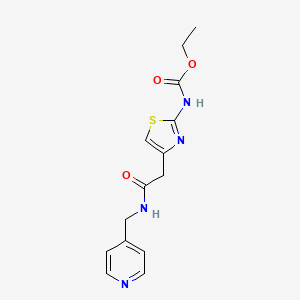![molecular formula C16H14BrNO5S B2854007 2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid CAS No. 865657-67-6](/img/structure/B2854007.png)
2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid” is a complex organic molecule. It contains an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . It belongs to the chemotypes of N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with the reaction of C6H5Br/AlCl3 under reflux conditions . This is followed by the reaction with CrO3/CH3COOH, also under reflux . The product is then reacted with SOCl2, again under reflux, for 30 hours, yielding a 99% yield . The next step involves the reaction with L-valine/NaOH in CH2Cl2 at 0–5 °C for 30 minutes, followed by a reaction at room temperature for 1 hour . The product is then reacted with 2N hydrochloric acid, yielding a 94% yield . The final steps involve reactions with ethyl chloroformate/4-methylmorfoline, C6H6/AlCl3, C6H5CH3/AlCl3, and POCl3 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of CHBrNOS . It has an average mass of 306.176 Da and a monoisotopic mass of 304.972107 Da .
Chemical Reactions Analysis
The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . Electrophilic aromatic substitution is the most common type of reaction . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .
Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3, a boiling point of 426.2±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 68.1±3.0 kJ/mol and a flash point of 211.6±31.5 °C . The index of refraction is 1.597, and the molar refractivity is 65.4±0.4 cm3 . It has 4 H bond acceptors, 0 H bond donors, 2 freely rotating bonds, and 0 Rule of 5 violations .
Applications De Recherche Scientifique
Antimicrobial Agents
Compounds with the 4-bromophenylsulfonyl moiety have shown promising potential in the development of novel antimicrobial agents. They are particularly effective against Gram-positive pathogens and can be instrumental in fighting biofilm-associated infections, such as those caused by Enterococcus faecium .
Antibiofilm Applications
The ability to disrupt biofilms is crucial in medical device coatings and water treatment facilities. The subject compound’s derivatives have been evaluated for their antibiofilm actions, offering a potential solution to prevent the formation of these complex microbial communities .
Antioxidant Activity
Oxidative stress is a common pathway for various diseases. Derivatives of this compound have been tested for their antioxidant activity using assays like DPPH, ABTS, and ferric reducing power, indicating their utility in mitigating oxidative damage .
Drug Design Scaffold
The diphenyl sulfone scaffold present in this compound provides a versatile framework for drug design. It allows for the synthesis of a wide range of chemotypes, including N-acyl-α-amino acids and 1,3-oxazoles, which are valuable in medicinal chemistry .
Toxicity Testing
Alternative toxicity testing is an essential aspect of drug development. This compound and its derivatives have been assessed for toxicity on freshwater organisms like Daphnia magna, which is a step towards environmentally conscious pharmacology .
In Silico Studies
In silico studies complement physical experiments by predicting potential effects and toxicity of new compounds. The compound has been subjected to in silico analysis to forecast its antimicrobial efficacy and safety profile .
Orientations Futures
The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of this compound for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .
Mécanisme D'action
Target of Action
Similar compounds have shown promising antimicrobial activity, particularly against gram-positive pathogens . The specific targets within these organisms remain to be identified.
Mode of Action
It is hypothesized that the lipophilic character of the compound, expressed by the clogP value, may enhance its antimicrobial effect
Biochemical Pathways
Based on its structural similarity to other antimicrobial agents, it may interfere with essential biochemical processes in the target organisms, leading to their inhibition or death .
Pharmacokinetics
The lipophilic nature of the compound suggests it may have good cell membrane permeability, potentially enhancing its bioavailability .
Result of Action
The compound has demonstrated potential antimicrobial activity in preliminary studies . It is particularly effective against Gram-positive pathogens, including Enterococcus faecium biofilm-associated infections
Propriétés
IUPAC Name |
2-[4-(4-bromophenyl)sulfonyl-2,3-dihydro-1,4-benzoxazin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO5S/c17-11-5-7-13(8-6-11)24(21,22)18-12(9-16(19)20)10-23-15-4-2-1-3-14(15)18/h1-8,12H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGUTMGGZCQTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C2O1)S(=O)(=O)C3=CC=C(C=C3)Br)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-bromophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

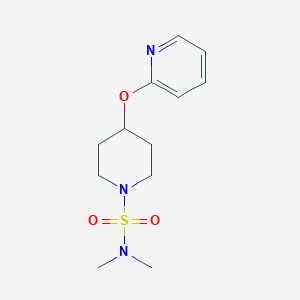
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid](/img/structure/B2853926.png)
![N-Ethyl-N-[2-oxo-2-(5-oxo-2-phenylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2853929.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2853930.png)

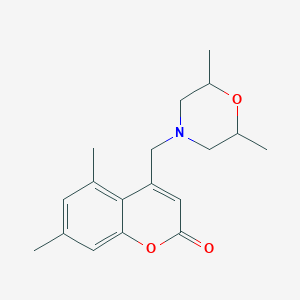



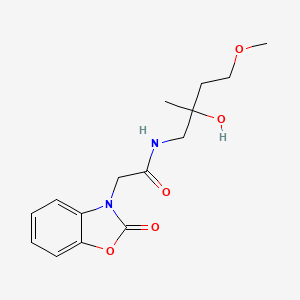
![(E)-6-hydroxy-4-oxo-N'-(pyridin-2-ylmethylene)-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B2853941.png)
![7-Chloro-1-(3-chlorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853942.png)
